molecular formula C23H23N3O3 B11348239 N-({1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

N-({1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

Cat. No.: B11348239
M. Wt: 389.4 g/mol
InChI Key: PMQDZHNFHKUVJT-UHFFFAOYSA-N
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Description

N-({1-[2-(2,3-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a complex organic compound that features a combination of benzodiazole, furan, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[2-(2,3-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced via nucleophilic substitution reactions, where the benzodiazole core reacts with 2-(2,3-dimethylphenoxy)ethyl halides in the presence of a base.

    Coupling with Furan-2-Carboxamide: The final step involves coupling the intermediate with furan-2-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a more saturated form.

    Substitution: The phenoxy and benzodiazole groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, acids, and bases are employed under various conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Saturated benzodiazole derivatives.

    Substitution: Various substituted phenoxy and benzodiazole derivatives.

Scientific Research Applications

N-({1-[2-(2,3-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[2-(2,3-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-[2-(2,3-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide stands out due to its unique combination of benzodiazole, furan, and phenoxy groups, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C23H23N3O3/c1-16-7-5-10-20(17(16)2)29-14-12-26-19-9-4-3-8-18(19)25-22(26)15-24-23(27)21-11-6-13-28-21/h3-11,13H,12,14-15H2,1-2H3,(H,24,27)

InChI Key

PMQDZHNFHKUVJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)C

Origin of Product

United States

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